molecular formula C15H20N4O2 B2978404 N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide CAS No. 1209669-16-8

N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide

Cat. No.: B2978404
CAS No.: 1209669-16-8
M. Wt: 288.351
InChI Key: CEGUIIGNWKCTMX-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide is a synthetic compound featuring a 1,2,4-triazole core, a privileged scaffold in medicinal chemistry known for diverse biological activities. This molecule is of significant interest for research in neuroscience and pharmacology, particularly in the investigation of anticonvulsant agents. The structural motif of the 1,2,4-triazole is present in several clinically used drugs and is the subject of ongoing research for the development of new therapeutic compounds . Compounds with similar triazole-based structures have demonstrated potent activity in established seizure models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting potential utility in epilepsy research . The mechanism of action for this class of compounds is often associated with the GABAergic system. Research on analogous molecules indicates that they can exhibit good binding affinity to the GABA-A receptor, a key target for anticonvulsant and anxiolytic drugs . Furthermore, studies suggest that active triazole derivatives may exert their effects by increasing the levels of the inhibitory neurotransmitter GABA in the brain . The molecular structure incorporates a butyramide group, which can serve as a hydrogen bond donor and acceptor, potentially facilitating key interactions at biological targets. This product is intended for research purposes to further explore these mechanisms and applications. This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-3-7-13(20)16-10-11-19-15(21)18(2)14(17-19)12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGUIIGNWKCTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the cyclization of hydrazine derivatives with α-haloketones under acidic conditions. The phenyl group can be introduced through a subsequent Friedel-Crafts acylation reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the triazole ring or the butyramide moiety.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

  • Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or chemical reductants like lithium aluminum hydride.

  • Substitution reactions often involve nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the construction of heterocyclic compounds.

Biology: The biological applications of N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide include its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anti-inflammatory activities.

Medicine: In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide exerts its effects involves its interaction with specific molecular targets. The triazole ring and phenyl group may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Parameter Target Compound Sulfentrazone Compound 51
Core Structure 1,2,4-Triazol-5-one 1,2,4-Triazol-5-one 1,2,4-Triazol-5-one
Key Substituents 4-methyl, 3-phenyl, butyramide 3-methyl, difluoromethyl, sulfonamide Ethoxy, 2,5-difluorophenyl, thioacetamide
Melting Point Not reported 204–206°C 156–158°C
Biological Activity Inferred: Agrochemical/herbicidal Herbicide Cytohesin inhibition
Synthetic Yield Not reported Not reported 42.4%

Biological Activity

N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C19H20N4O2
Molecular Weight 336.4 g/mol
CAS Number 1203032-00-1

Antimicrobial Activity

Research indicates that triazole derivatives can possess significant antimicrobial properties. For example, studies have shown that compounds with similar structural features inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The exact mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Potential

Triazole derivatives are also explored for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways or inhibiting key survival signals. For instance, a related compound demonstrated the ability to inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cell proliferation.

Case Studies

  • In Vitro Studies :
    • A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their anticancer activity. The results indicated that modifications on the triazole ring could enhance cytotoxicity against breast cancer cells (MCF7) .
  • In Vivo Studies :
    • Research conducted on a similar triazole compound showed promising results in vivo, where it significantly reduced tumor size in mice models when administered at specific dosages .
  • Antimicrobial Efficacy :
    • A comparative study highlighted that triazole derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)butyramide, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves condensation reactions between 4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazole derivatives and butyramide precursors under acidic conditions. Key intermediates (e.g., hydrazinecarbothioamides) can be isolated and characterized via 1H^1H-NMR and IR spectroscopy to confirm functional groups like amide bonds and triazole rings. Reaction progress is monitored using TLC with ethyl acetate/hexane solvent systems (similar to methods in ) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., methyl groups at δ 2.1–2.5 ppm) and carbonyl signals (δ 165–175 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ peaks).
  • X-ray Crystallography : Single-crystal analysis using SHELXL ( ) resolves bond lengths/angles, particularly for the triazole and butyramide moieties .

Q. How can researchers conduct preliminary biological activity screening for this compound?

  • Methodological Answer : Use in vitro assays such as:

  • Enzyme Inhibition : Test against kinases or proteases linked to the triazole scaffold’s known targets (e.g., COX-2).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7).
  • Molecular Docking : AutoDock Vina predicts binding affinities to receptors like estrogen-alpha (analogous to methods in ) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond angles vs. computational models) be resolved?

  • Methodological Answer : Refine X-ray data using SHELXL ( ) with restraints for flexible ethyl or phenyl groups. Compare with DFT-optimized structures (B3LYP/6-31G*) to identify outliers. Use ORTEP-3 ( ) to visualize thermal ellipsoids and assess disorder.

Q. What methodological approaches determine the acidity (pKa) of the triazole ring in non-aqueous solvents?

  • Methodological Answer : Perform potentiometric titrations in solvents like isopropyl alcohol or DMF using 0.05 M tetrabutylammonium hydroxide (TBAH). Plot mV vs. TBAH volume to calculate half-neutralization potentials (HNPs). For example, derivatives in showed pKa values ranging from 8.2–10.5 in DMF, influenced by substituent electronic effects.

Q. How do solvent polarity and tautomeric forms impact the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer :

  • Tautomer Analysis : Use 1H^1H-NMR in DMSO-d6 vs. CDCl3 to detect shifts in NH protons (δ 10–12 ppm) indicative of keto-enol tautomerism.
  • Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., Grignard reagents) in polar aprotic (DMF) vs. non-polar (toluene) solvents. LC-MS tracks intermediate formation.

Q. What strategies reconcile computational predictions of reactivity with experimental results?

  • Methodological Answer : Combine DFT (e.g., Gaussian 16) to calculate Fukui indices for electrophilic/nucleophilic sites with experimental LC-MS/MS fragmentation patterns. For example, MD simulations (AMBER) can model interactions with biological targets, validated via SPR binding assays .

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